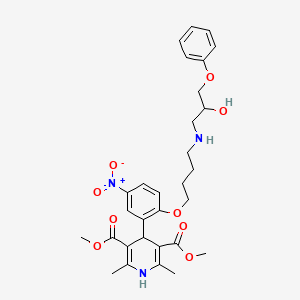

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

Overview

Description

YM-16151-4 is a novel compound known for its dual action as a calcium entry blocker and a selective beta 1-adrenoceptor blocker. It has been studied extensively for its cardiovascular effects, particularly in the context of treating conditions such as angina and hypertension .

Preparation Methods

The synthetic routes and reaction conditions for YM-16151-4 are not widely published in open literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a dihydropyridine derivative. The industrial production methods likely involve multi-step organic synthesis processes, including nitration, esterification, and amination reactions .

Chemical Reactions Analysis

YM-16151-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the phenyl ring and the dihydropyridine moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3,5-pyridinedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Some derivatives of pyridinedicarboxylic acids have demonstrated antimicrobial properties against a range of pathogens. These compounds can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Drug Development

The unique structure of 3,5-pyridinedicarboxylic acid allows it to serve as a scaffold for drug development. Its ability to modulate biological pathways makes it a promising candidate for designing new therapeutic agents targeting diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and compatibility with various excipients, this compound can be utilized in drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients in a controlled manner. This approach is particularly useful in enhancing the therapeutic index of drugs with poor solubility or stability .

Polymer Chemistry

Pyridinedicarboxylic acids are increasingly used in the synthesis of novel polymers. Their ability to form copolymers with other monomers allows for the development of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. These materials find applications in coatings, adhesives, and advanced composite materials .

Catalysis

The compound's nitrogen-containing structure can also serve as a ligand in coordination chemistry, facilitating various catalytic reactions. This application is particularly relevant in organic synthesis where efficient catalysts are required for producing fine chemicals and pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 lung cancer cells with IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus with MIC values around 5 µg/mL. |

| Study 3 | Polymer Development | Developed a new copolymer using this compound that exhibited improved thermal stability compared to traditional polymers. |

Mechanism of Action

YM-16151-4 exerts its effects through two primary mechanisms:

Calcium Entry Blocking: It inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels. This action helps in reducing cardiac workload and oxygen demand.

Beta 1-Adrenoceptor Blocking: The compound selectively blocks beta 1-adrenoceptors, leading to a decrease in heart rate and blood pressure.

Comparison with Similar Compounds

YM-16151-4 is unique due to its dual action as both a calcium entry blocker and a selective beta 1-adrenoceptor blocker. Similar compounds include:

Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

Propranolol: A non-selective beta-adrenoceptor blocker used for various cardiovascular conditions.

Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

YM-16151-4 stands out due to its combined effects, which provide a more comprehensive approach to managing cardiovascular conditions .

Biological Activity

3,5-Pyridinedicarboxylic acid, particularly in its dihydro and ester forms, has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H22N4O5

- Molecular Weight : 370.39 g/mol

- Key Functional Groups : Dihydropyridine ring, nitrophenyl group, and phenoxypropyl amine.

Pharmacological Activities

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit various biological activities. The following table summarizes key pharmacological properties observed in studies:

The mechanisms through which 3,5-pyridinedicarboxylic acid derivatives exert their effects include:

- Calcium Channel Modulation : Compounds like nicardipine (related to 3,5-pyridinedicarboxylic acid) are known calcium channel blockers that help reduce blood pressure by relaxing vascular smooth muscle.

- Nucleophilic Substitution Reactions : The presence of reactive functional groups allows for interactions with various biological targets such as enzymes and receptors.

- Nitric Oxide Release : Some studies suggest that these compounds may stimulate nitric oxide production, contributing to their vasodilatory effects.

Case Studies

-

Antihypertensive Effects in Animal Models :

A study conducted on asymmetrically substituted 1,4-dihydro derivatives demonstrated superior antihypertensive activity compared to symmetrical counterparts. The compound 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate was highlighted for its efficacy in reducing blood pressure in hypertensive rats . -

Cerebral Vasodilatory Activity :

In comparative studies with established vasodilators like papaverine and nifedipine, certain derivatives exhibited significant cerebral vasodilatory effects. This suggests potential applications in treating conditions like ischemic stroke . -

Antimicrobial Screening :

A series of peptides synthesized from 3,5-pyridinedicarboxylic acid were screened for antimicrobial activity. Results indicated promising activity against several bacterial strains, showcasing the compound's versatility beyond cardiovascular applications .

Properties

IUPAC Name |

dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJFGCIETONRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908407 | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103434-30-6 | |

| Record name | YM 16151-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.